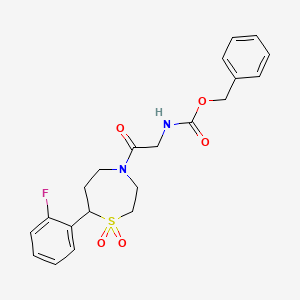

Benzyl (2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate

Description

Benzyl (2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate is a synthetic compound featuring a 1,4-thiazepan ring system modified with a sulfone group (1,1-dioxido) and a 2-fluorophenyl substituent at position 6. The structure includes a 2-oxoethyl linker connecting the thiazepane core to a benzyl carbamate moiety.

The sulfone group enhances polarity and hydrogen-bonding capacity, which may improve aqueous solubility and target binding specificity. The 2-fluorophenyl substituent contributes to lipophilicity and metabolic stability, while the benzyl carbamate group could serve as a protective moiety during synthesis or a functional handle for further derivatization.

Properties

IUPAC Name |

benzyl N-[2-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O5S/c22-18-9-5-4-8-17(18)19-10-11-24(12-13-30(19,27)28)20(25)14-23-21(26)29-15-16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCKVCCRUPCGSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mode of action of carbamates typically involves the formation of a covalent bond with their target, which can lead to the modulation of the target’s activity . The exact biochemical pathways affected by this compound would depend on its specific target.

As for the pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physicochemical properties. Carbamates, in general, are well absorbed and can be widely distributed in the body. They are typically metabolized in the liver and excreted in the urine .

Biological Activity

Benzyl (2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate is a compound of growing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C₁₈H₁₈FNO₄S

- Molecular Weight : 357.41 g/mol

The structure includes a thiazepane ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Recent studies have indicated that compounds similar to benzyl carbamate derivatives exhibit significant antimicrobial properties. The thiazepane moiety contributes to this activity by disrupting bacterial cell walls and inhibiting essential enzymatic processes.

Table 1: Antimicrobial Activity of Thiazepane Derivatives

| Compound | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| Benzyl carbamate derivative | Gram-positive bacteria | 32 | |

| Benzyl carbamate derivative | Gram-negative bacteria | 64 |

Anticancer Properties

Thiazepane derivatives have shown promise in anticancer research. They may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, studies on related compounds demonstrated that they could inhibit cell proliferation and promote programmed cell death in various cancer cell lines.

Case Study: Anticancer Activity of Thiazepane Derivatives

In a study published in Cancer Letters, researchers evaluated the effects of thiazepane derivatives on human breast cancer cells. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through the activation of caspase pathways (Reference: ).

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of benzyl carbamate derivatives. These studies typically involve administration via oral or intravenous routes, followed by monitoring for therapeutic outcomes and side effects.

Table 2: Summary of In Vivo Studies

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Properties

Research indicates that thiazepan derivatives, including benzyl carbamates, exhibit significant antimicrobial activity. The incorporation of fluorophenyl groups enhances the lipophilicity and bioactivity of these compounds, making them promising candidates for developing new antimicrobial agents .

1.2 Anticancer Activity

Studies have shown that compounds with similar thiazepan structures possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. The presence of the dioxido group in the structure may contribute to increased reactivity towards cellular targets, enhancing its potential as an anticancer agent .

Drug Development

2.1 Prodrug Design

Benzyl carbamates are frequently utilized as prodrugs to improve the pharmacokinetic properties of active pharmaceutical ingredients. By modifying the compound to delay metabolism or enhance solubility, researchers can increase the efficacy and reduce side effects of drugs . The specific structure of benzyl (2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate allows for targeted delivery and controlled release mechanisms.

2.2 Structural Motif in Pharmaceuticals

The carbamate group serves as a versatile structural motif in drug design. It can stabilize various functional groups and improve the overall stability of pharmaceutical compounds. This structural feature is crucial for enhancing the bioavailability of drugs .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria using thiazepan derivatives | Potential for developing new antibiotics |

| Research on Anticancer Properties | Induced apoptosis in various cancer cell lines; effective at low concentrations | Promising candidate for cancer therapy development |

| Prodrug Development Study | Enhanced solubility and bioavailability observed with benzyl carbamate derivatives | Improved therapeutic outcomes in clinical settings |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

The compound Benzyl ((S)-1-(2-(tert-butyl amino)-2-oxoethyl)-5-((S)-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate (hereafter referred to as Compound A) shares key structural motifs with the target compound but differs in core heterocycle and substituent composition .

Table 1: Structural and Physicochemical Comparison

Structural Insights :

- The thiazepan core in the target compound introduces sulfur and sulfone groups, which are absent in Compound A’s diazepin system. Sulfone groups enhance polarity and may influence binding to charged or polar enzyme pockets.

Target Compound :

- Synthesis likely involves sequential functionalization of the thiazepan ring, fluorophenyl introduction, and carbamate coupling. No yield data is available from the provided evidence.

Compound A :

- Synthesized via standard amine-acid coupling of Phth-Phe-OH (phthaloyl-protected phenylalanine) with a yield of 79% .

- The use of phthalimido protection suggests a strategy to prevent side reactions during assembly, a tactic that could be compared to sulfone stabilization in the target compound’s synthesis.

Research Tools and Methodologies

- SHELX Software : Widely used for small-molecule crystallography, SHELX programs (e.g., SHELXL, SHELXS) may be employed to resolve the target compound’s crystal structure, enabling precise comparison of bond lengths and angles with analogs .

- Mercury CSD : Facilitates visualization of intermolecular interactions and packing patterns, critical for understanding solubility and crystallinity differences between the target compound and analogs like Compound A .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.